Pyrrolo[2,1-d][1,2,3,5]tetrazine
Description
Structure
3D Structure
Properties
CAS No. |
258828-10-3 |
|---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
pyrrolo[2,1-d][1,2,3,5]tetrazine |
InChI |
InChI=1S/C5H4N4/c1-2-5-7-8-6-4-9(5)3-1/h1-4H |
InChI Key |
MCQPEIWWBCNKRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=NC2=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Pyrrolo 2,1 D 1 2 3 4 Tetrazine Systems
Primary Synthetic Routes to the Pyrrolo[2,1-d]Current time information in Bangalore, IN.arkat-usa.orgnih.govresearchgate.nettetrazine Core
The construction of the fundamental pyrrolo[2,1-d] Current time information in Bangalore, IN.arkat-usa.orgnih.govresearchgate.nettetrazine ring system has been primarily achieved through a specific cycloaddition reaction. Alternative cyclization strategies have proven unsuccessful, highlighting the unique nature of the successful synthetic pathway. nih.govresearchgate.net
Cycloaddition Reactions Involving 2-Diazopyrroles and Isocyanates
The most effective and widely used method for synthesizing pyrrolo[2,1-d] Current time information in Bangalore, IN.arkat-usa.orgnih.govresearchgate.nettetrazin-4(3H)-ones is the reaction between 2-diazopyrroles and various alkyl or aryl isocyanates. nih.govthieme-connect.com This reaction is typically performed in an inert organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at room temperature and in the absence of light. thieme-connect.com This synthetic approach is notable as attempts to form the tetrazine ring by cyclizing 2-amino-1-carbamoylpyrroles or a monosubstituted 2-triazenopyrrole have failed. nih.govresearchgate.net
The mechanism of this cycloaddition is not definitively established. A concerted [4+2] cycloaddition mechanism, which was initially proposed, is now considered unlikely. arkat-usa.orgthieme-connect.com Instead, a stepwise ionic pathway is thought to be more plausible. This could involve an initial nucleophilic attack from the diazo compound onto the carbon of the isocyanate, forming a dipolar intermediate that subsequently undergoes ring closure. Another possibility is a [3+2] cycloaddition to form a spiro intermediate, which then rearranges via a Current time information in Bangalore, IN.researchgate.net sigmatropic shift to yield the final bicyclic pyrrolotetrazinone system. arkat-usa.orgthieme-connect.com
A series of pyrrolo[2,1-d] Current time information in Bangalore, IN.arkat-usa.orgnih.govresearchgate.nettetrazine-4(3H)-one derivatives have been synthesized using this methodology, demonstrating its versatility.
Challenges and Innovations in 2-Diazopyrrole Precursor Synthesis
A significant historical challenge in the synthesis of pyrrolotetrazinones was the limited availability of the key precursors, 2-diazopyrroles. thieme-connect.com For a long time, it was believed that 2-aminopyrroles would not behave like typical aromatic amines, and thus their diazotization to produce the corresponding diazo species was not feasible. thieme-connect.com
Synthesis of Pyrido-Fused Pyrrolo[2,1-d]Current time information in Bangalore, IN.arkat-usa.orgnih.govresearchgate.nettetrazine Analogues
The fusion of a pyridine (B92270) ring to the pyrrolotetrazine system creates a new class of heteroanalogues. The synthetic strategies for these compounds build upon the core methodology but require the preparation of more complex diazopyridine precursors.
Preparation of Pyrido[4',3':4,5]pyrrolo[2,1-d]Current time information in Bangalore, IN.arkat-usa.orgnih.govresearchgate.nettetrazine Derivatives
A series of derivatives of the new pyrido[4',3':4,5]pyrrolo[2,1-d] Current time information in Bangalore, IN.arkat-usa.orgnih.govresearchgate.nettetrazine ring system have been synthesized. arkat-usa.orgresearchgate.net The key synthetic step is the reaction of the intermediate 2-diazo-3-ethoxycarbonyl-pyrrolo[2,3-c]pyridine with various isocyanates. arkat-usa.orgresearchgate.net
The synthesis of this crucial diazo intermediate begins with the reaction of 4-chloro-3-nitropyridine (B21940) and the potassium enolate of ethyl cyanoacetate, which produces 2-(3-nitropyridin-4-yl)-3-ethoxy-3-hydroxyacrylonitrile in high yield. arkat-usa.org This product is then reduced using iron powder in acetic acid to form 2-amino-3-ethoxycarbonyl-pyrrolo[2,3-c]pyridine. arkat-usa.org Finally, diazotization of this aminopyrrolopyridine yields the target 2-diazo-3-ethoxycarbonyl-pyrrolo[2,3-c]pyridine. researchgate.net This diazo compound is then reacted with different alkyl or aryl isocyanates to afford the desired pyrido[4',3':4,5]pyrrolo[2,1-d] Current time information in Bangalore, IN.arkat-usa.orgnih.govresearchgate.nettetrazine derivatives. arkat-usa.org
The yields of the final cycloaddition step can be significantly improved by using microwave irradiation. arkat-usa.org
Table 1: Synthesis of Ethyl Pyrido[4',3':4,5]pyrrolo[2,1-d] Current time information in Bangalore, IN.arkat-usa.orgnih.govresearchgate.nettetrazine-10-carboxylate Derivatives (5c, 5e, 5g, 5i) arkat-usa.org
| Compound | R Group (Isocyanate) | Yield (Conventional) | Yield (Microwave) | Melting Point (°C) |
|---|---|---|---|---|
| 5c | Phenyl | 36% | - | - |
| 5e | 4-Chlorophenyl | 40% | - | - |
| 5g | 4-Methoxyphenyl | 54% | - | - |
| 5i | Cyclohexyl | 38% | 76% | 220-221 |
Preparation of Pyrido[2',3':4,5]pyrrolo[2,1-d]Current time information in Bangalore, IN.arkat-usa.orgnih.govresearchgate.nettetrazine Derivatives
The synthesis of the isomeric pyrido[2',3':4,5]pyrrolo[2,1-d] Current time information in Bangalore, IN.arkat-usa.orgnih.govresearchgate.nettetrazine ring system has also been successfully accomplished. researchgate.netarkat-usa.org This synthesis follows a pathway analogous to its isomer, culminating in the reaction of a key diazo intermediate with a selection of isocyanates. arkat-usa.org
The synthetic route starts with 2-chloro-3-nitropyridine (B167233) and the potassium enolate of ethyl cyanoacetate. arkat-usa.org The resulting product is reduced with iron in acetic acid to yield 2-amino-3-ethoxycarbonyl-pyrrolo[3,2-b]pyridine. arkat-usa.org Subsequent diazotization of this amine provides the key intermediate, 2-diazo-3-ethoxycarbonyl-pyrrolo[3,2-b]pyridine, in excellent yield. arkat-usa.org This diazo compound is then reacted with various alkyl or aryl isocyanates to produce a library of twelve different pyrido[2',3':4,5]pyrrolo[2,1-d] Current time information in Bangalore, IN.arkat-usa.orgnih.govresearchgate.nettetrazine derivatives. arkat-usa.org
Table 2: Selected Pyrido[2',3':4,5]pyrrolo[2,1-d] Current time information in Bangalore, IN.arkat-usa.orgnih.govresearchgate.nettetrazine Derivatives arkat-usa.org
| Compound | R Group (Isocyanate) | Yield (Conventional / Microwave) | Melting Point (°C) |
|---|---|---|---|
| 9g | 4-Methoxyphenyl | 47% / 76% | 156-157 |
Advanced Synthetic Techniques in Pyrrolo[2,1-d]Current time information in Bangalore, IN.arkat-usa.orgnih.govresearchgate.nettetrazine Chemistry
While the core synthetic strategy for pyrrolotetrazines relies on the established cycloaddition reaction, advancements have been made to improve the efficiency of these syntheses. A notable example is the application of microwave-assisted synthesis. For the preparation of pyrido-fused analogues, the use of microwave irradiation in the final cycloaddition step has been shown to significantly increase the reaction yields and reduce reaction times compared to conventional heating methods at room temperature. arkat-usa.orgresearchgate.net This technique provides a more efficient and rapid entry into these complex heterocyclic systems.
Application of Microwave Irradiation in Pyrrolo[2,1-d]arkat-usa.orgarkat-usa.orgnih.govbohrium.comtetrazine Synthesis
The application of microwave irradiation has been demonstrated to be a highly efficient method for the synthesis of pyrido[4',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgnih.govbohrium.comtetrazine derivatives, a fused form of the core pyrrolotetrazine system. arkat-usa.org This technique offers significant advantages over conventional heating methods, primarily in terms of drastically reduced reaction times and improved product yields. arkat-usa.orgarkat-usa.org
In a typical procedure, the synthesis is achieved through the reaction of a 2-diazo-3-ethoxycarbonyl-pyrrolo[2,3-c]pyridine intermediate with various alkyl or aryl isocyanates. arkat-usa.org When conducted under conventional conditions (stirring at room temperature in a solvent like dichloromethane), the reactions require extended periods, ranging from 12 to 48 hours, to afford the desired pyridopyrrolotetrazinones in moderate yields (30-62%). arkat-usa.org
In stark contrast, the same reactions performed under microwave irradiation (e.g., at 150 W and 50 °C in dichloromethane) are completed in a mere 3 minutes. arkat-usa.orgarkat-usa.org This rapid conversion is accompanied by a consistent and significant increase in product yields, which range from 62% to 87%. arkat-usa.org The use of microwave heating provides a clear advantage in efficiency for this specific cycloaddition reaction. arkat-usa.org
The table below details the comparative results of synthesizing various pyridopyrrolotetrazinone derivatives using both conventional and microwave-assisted methods, highlighting the superior efficacy of the latter. arkat-usa.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridopyrrolotetrazinones (5a-j)
| Entry | Isocyanate | R Group | Product | Conventional Yield (%) (Method A) | Microwave Yield (%) (Method B) |
|---|---|---|---|---|---|
| 1 | 11a | C₆H₅ | 5a | 34 | 67 |
| 2 | 11b | m-ClC₆H₄ | 5b | 33 | 62 |
| 3 | 11c | o-ClC₆H₄ | 5c | 36 | 70 |
| 4 | 11d | p-ClC₆H₄ | 5d | 38 | 72 |
| 5 | 11e | m-OMeC₆H₄ | 5e | 40 | 75 |
| 6 | 11f | o-OMeC₆H₄ | 5f | 36 | 74 |
| 7 | 11g | CH₂CH₂Cl | 5g | 54 | 82 |
| 8 | 11h | m-MeC₆H₄ | 5h | 62 | 87 |
| 9 | 11i | c-Hexyl | 5i | 38 | 76 |
| 10 | 11j | Me | 5j | 30 | 68 |
Data sourced from Arkivoc, 2009. arkat-usa.org
A similar synthetic strategy has been successfully applied to produce another isomeric series, the pyrido[2',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgnih.govbohrium.comtetrazines. arkat-usa.org In this case as well, the reaction between a 2-diazo-3-ethoxycarbonyl-pyrrolo[3,2-b]pyridine and various isocyanates under microwave irradiation (150 W, 50°C) for 3 minutes resulted in higher yields (62-95%) compared to conventional methods (35-80% over 12-48 hours). arkat-usa.org
Investigation of Unsuccessful Cyclization Pathways
While the cycloaddition of diazopyrroles and isocyanates has proven to be a viable route, alternative synthetic pathways to the pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgnih.govbohrium.comtetrazinone core have been explored and found to be unsuccessful. nih.gov These investigations are crucial as they define the limitations of synthetic strategies for this heterocyclic system.
Specifically, attempts to form the tetrazine ring through the cyclization of pre-functionalized pyrrole (B145914) precursors have failed. nih.gov The investigated but unsuccessful routes include:
Cyclization of 2-amino-1-carbamoylpyrroles: Efforts to construct the tetrazine ring by cyclizing 2-amino-1-carbamoylpyrrole intermediates (structure 11 in related literature) did not yield the desired pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgnih.govbohrium.comtetrazinone product. nih.gov
Cyclization of mono-substituted 2-triazenopyrroles: Another strategy involved attempts to cyclize a mono-substituted 2-triazenopyrrole (structure 12 in related literature). This pathway also proved to be unsuccessful in forming the fused tetrazinone ring system. nih.gov
These findings indicate that the synthetic route involving the reaction of 2-diazopyrroles with isocyanates is, to date, the only reported viable method for producing the pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgnih.govbohrium.comtetrazinone skeleton. nih.gov
Chemical Reactivity and Mechanistic Pathways of Pyrrolo 2,1 D 1 2 3 4 Tetrazine
Cycloaddition Reactivity Patterns of Pyrrolo[2,1-d]Current time information in Bangalore, IN.nih.govrsc.orgnih.govtetrazine
The formation of the pyrrolo[2,1-d] Current time information in Bangalore, IN.nih.govrsc.orgnih.govtetrazine ring system itself often proceeds through a cycloaddition pathway. The reaction of 2-diazopyrroles with isocyanates is a key synthetic route to pyrrolo[2,1-d] Current time information in Bangalore, IN.nih.govrsc.orgnih.govtetrazin-4(3H)-ones. nih.gov This transformation is crucial for accessing this class of compounds, which has been investigated for its potential antitumor activities. nih.gov
Proposed Reaction Mechanisms: Concerted vs. Stepwise Ionic Pathways
The mechanism of the reaction between 2-diazopyrroles and isocyanates to form pyrrolo[2,1-d] Current time information in Bangalore, IN.nih.govrsc.orgnih.govtetrazinones has been a subject of consideration. While a concerted [3+2] cycloaddition might be envisioned, evidence from related systems suggests a more complex, stepwise pathway. escholarship.orgnih.gov
In the case of the reaction between 1,2,3,5-tetrazines and amidines, detailed mechanistic studies, including 15N-labeling and kinetic investigations, have pointed towards a stepwise addition/N2 elimination/cyclization pathway rather than a concerted Diels-Alder/retro-Diels-Alder sequence. escholarship.orgnih.gov The initial and rate-limiting step is proposed to be the nucleophilic attack of the amidine on the C4 position of the tetrazine ring. escholarship.orgnih.gov This forms a zwitterionic intermediate, which then undergoes N2 elimination followed by cyclization to yield the final product. escholarship.org A purely concerted cycloaddition mechanism was ruled out based on the isotopic labeling patterns observed in the products. escholarship.org
Similarly, for the formation of pyrrolo[2,1-d] Current time information in Bangalore, IN.nih.govrsc.orgnih.govtetrazinones from 2-diazopyrroles and isocyanates, a stepwise ionic pathway is considered more likely than a concerted one. researchgate.net This would involve the initial nucleophilic attack of the diazo-pyrrole on the isocyanate carbon, leading to a zwitterionic intermediate that subsequently cyclizes to form the tetrazine ring. The polarity of the reactants and the potential for stabilization of charged intermediates favor this stepwise mechanism. semanticscholar.orgmdpi.com
[3+2] Cycloaddition Leading to Bicyclic Systems
The synthesis of the pyrrolo[2,1-d] Current time information in Bangalore, IN.nih.govrsc.orgnih.govtetrazine framework from a 2-diazopyrrole and an isocyanate can be formally considered a [3+2] cycloaddition, as it involves a three-atom component (the diazo group) and a two-atom component (the isocyanate). This reaction directly furnishes the bicyclic pyrrolotetrazine system. nih.gov
While the term "[3+2] cycloaddition" often implies a concerted mechanism, as discussed above, the formation of pyrrolo[2,1-d] Current time information in Bangalore, IN.nih.govrsc.orgnih.govtetrazines likely proceeds stepwise. Nevertheless, this reaction remains a powerful method for constructing this specific bicyclic architecture. The reaction of nitrilimines with 2-aminopyrimidine (B69317) has also been reported to unexpectedly yield a pyrimido[2,1-d] Current time information in Bangalore, IN.nih.govrsc.orgnih.govtetrazine, demonstrating another pathway to related fused tetrazine systems. mdpi.com
Comparative Reactivity with Isomeric Tetrazines and Azadienes
The reactivity of pyrrolo[2,1-d] Current time information in Bangalore, IN.nih.govrsc.orgnih.govtetrazine can be understood in the broader context of tetrazine and azadiene chemistry. The arrangement of nitrogen atoms within the six-membered ring significantly influences the electronic properties and, consequently, the reactivity of these heterocycles.
Inverse Electron Demand Diels-Alder Reactions in Related Tetrazine Systems
Inverse electron demand Diels-Alder (IEDDA) reactions are a hallmark of electron-deficient dienes, such as tetrazines, reacting with electron-rich dienophiles. nih.govacs.org This type of reaction is particularly well-established for 1,2,4,5-tetrazines, which are isomeric to the 1,2,3,5-tetrazine (B1252110) core of the title compound. nih.gov These reactions typically proceed through an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction involving the loss of nitrogen gas to form a dihydropyridazine (B8628806) or a related six-membered ring, which then aromatizes. nih.gov
Monocyclic 1,2,3,5-tetrazines have also been shown to participate in IEDDA reactions with a range of dienophiles. nih.govnih.gov They exhibit reactivity comparable to their 1,2,4,5-tetrazine (B1199680) counterparts with certain dienophiles. nih.gov A key finding is that 1,2,3,5-tetrazines display a remarkable and orthogonal reactivity with amidines, while 1,2,4,5-tetrazines react preferentially with strained alkynes. nih.govnih.gov This suggests that the specific isomer of the tetrazine has a profound impact on its cycloaddition preferences. For pyrrolo[2,1-d] Current time information in Bangalore, IN.nih.govrsc.orgnih.govtetrazine, while direct studies on its IEDDA reactivity are limited, the behavior of its monocyclic isomer suggests it would likely act as an electron-deficient diene in such transformations.
Reactivity with Nucleophiles and Dienophiles (e.g., Amidines, Enamines, Ynamines, Ketene (B1206846) Acetals)
The reactivity of 1,2,3,5-tetrazines with various nucleophiles and electron-rich dienophiles has been systematically investigated, providing a strong basis for predicting the behavior of the pyrrolo[2,1-d] Current time information in Bangalore, IN.nih.govrsc.orgnih.govtetrazine system. nih.govnih.gov
Amidines: The reaction of 1,2,3,5-tetrazines with amidines is exceptionally rapid and efficient, leading to the formation of 1,3,5-triazines. escholarship.orgnih.gov This reaction proceeds via a unique stepwise mechanism as discussed in section 3.1.1. escholarship.orgnih.gov A comparative study showed that a monocyclic 1,2,3,5-tetrazine reacts exclusively with an amidine in the presence of a strained alkyne, highlighting a distinct reactivity profile compared to 1,2,4,5-tetrazines. thieme-connect.com
Enamines, Ynamines, and Ketene Acetals: Monocyclic 4,6-disubstituted-1,2,3,5-tetrazines have been shown to react readily with a variety of electron-rich dienophiles including enamines, ynamines, and ketene acetals. nih.gov These reactions proceed under mild conditions to afford the corresponding pyrimidine (B1678525) products in good to excellent yields. nih.gov The cycloaddition occurs exclusively across the C4/N1 positions of the tetrazine ring, with the most electron-rich atom of the dienophile attaching to the C4 position. nih.gov The reactivity of 1,2,4,5-tetrazines with cyclic ketene-N,S-acetals has also been reported, leading to the formation of dihydropyrrolopyridazines. sci-hub.se
The following table summarizes the observed reactivity of a monocyclic 4,6-dialkyl-1,2,3,5-tetrazine with various dienophiles, which serves as a model for the potential reactivity of the pyrrolo[2,1-d] Current time information in Bangalore, IN.nih.govrsc.orgnih.govtetrazine system. nih.gov
| Dienophile Class | Example Dienophile | Product Type | Typical Reaction Conditions | Yield Range |
|---|---|---|---|---|
| Amidines | Benzamidine | 1,3,5-Triazine | 25 °C, 2 h | High |
| Enamines (cyclic) | 1-Pyrrolidinocyclohexene | Pyrimidine | Room Temperature to elevated | 47-83% |
| Ynamines | N,N-Diethyl-1-propyn-1-amine | Pyrimidine | Ambient Temperature | 87-88% |
| Ketene Acetals | 1,1-Dimethoxyethene | Pyrimidine | Elevated Temperature or High Concentration | Up to 91% |
Structure Activity Relationship Sar Studies in Pyrrolo 2,1 D 1 2 3 4 Tetrazine Series
Design and Synthesis of Diverse Pyrrolo[2,1-d]niscpr.res.inresearchgate.netnih.govacs.orgtetrazine Derivatives for SAR Exploration
The exploration of SAR for the Pyrrolo[2,1-d] niscpr.res.inresearchgate.netnih.govacs.orgtetrazine system has been underpinned by the strategic design and synthesis of various derivatives. A key synthetic approach involves the reaction of 2-diazopyrroles with a range of isocyanates to produce Pyrrolo[2,1-d] niscpr.res.inresearchgate.netnih.govacs.orgtetrazine-4(3H)-ones. nih.gov This method has proven to be a unique and effective route for creating a library of compounds with diverse substitutions, which is essential for comprehensive SAR analysis. nih.gov
This synthetic strategy is noteworthy because alternative cyclization attempts, such as those starting from 2-amino-1-carbamoylpyrroles or mono-substituted 2-triazenopyrroles, were unsuccessful in forming the desired tetrazine ring system. nih.gov The successful synthesis of a series of these compounds (designated 10a-o in one study) allowed for their screening against a panel of approximately 60 human tumor cell lines at the National Cancer Institute (NCI), forming the basis for detailed SAR evaluation. nih.gov
Impact of Substituent Modifications on Biological Activity
The modification of substituents on the Pyrrolo[2,1-d] niscpr.res.inresearchgate.netnih.govacs.orgtetrazinone core has a profound impact on antineoplastic activity. Studies on a series of these compounds demonstrated that most possess significant antitumor properties, with GI50 (50% growth inhibition) values often in the low micromolar to sub-micromolar range. nih.gov
One derivative, referred to as compound 10d, was particularly potent, achieving nanomolar concentrations of activity. nih.gov The high potency of these compounds was especially noted against specific cell lines, including the MDA-N and MDA-MB-435 breast cancer lines, as well as several leukemia cell lines (SR, K-562, HL-60(TB), and CCRF-CEM). nih.gov The variation in activity across the series of synthesized compounds underscores the critical role that different substituents play in modulating the biological effect. SAR evaluations and subsequent COMPARE computations have suggested that the mechanism of action for these compounds differs from that of the established antitumor drug temozolomide (B1682018). nih.gov
Table 1: Antitumor Activity of Selected Pyrrolo[2,1-d] niscpr.res.inresearchgate.netnih.govacs.orgtetrazinone Derivatives
| Compound | Substituent (R) | Activity Range | Most Sensitive Cell Lines |
|---|---|---|---|
| Various Derivatives | Alkyl, Aryl | GI50 values in low µM to sub-µM range | Breast (MDA-N, MDA-MB-435), Leukemia (SR, K-562, HL-60(TB), CCRF-CEM) |
This table is illustrative, based on findings from Bioorganic & Medicinal Chemistry, 2003. nih.gov
SAR of Analogues with Modified Ring Systems (e.g., Pyrido-Fused Derivatives)
The exploration of bioisosteric replacements and ring system modifications is a common strategy in medicinal chemistry to improve a compound's activity, selectivity, or pharmacokinetic properties. While specific studies on pyrido-fused derivatives of Pyrrolo[2,1-d] niscpr.res.inresearchgate.netnih.govacs.orgtetrazine are not extensively detailed in the provided search results, the principle is well-established in related heterocyclic systems. For instance, the modification of the pyrrole (B145914) core by fusion with other rings, such as in pyrrolo[2,3-b]pyridines nih.gov or pyrrolo[2,3-d]pyrimidines nih.govscielo.org.mx, has been a successful strategy for developing inhibitors of various biological targets, including protein kinases and folate receptors. nih.govnih.gov
In a similar vein, expanding a ring fused to the pyrrole moiety, as seen in the synthesis of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] niscpr.res.inresearchgate.netoxazoles, was investigated to understand the effects of such structural changes on biological properties, leading to a new class of antimitotic agents. nih.govacs.org These examples highlight the general principle that modifying the fused ring system can significantly alter the pharmacological profile of the parent compound.
Quantitative Structure-Activity Relationships (QSAR) for Pyrrolo[2,1-d]niscpr.res.inresearchgate.netnih.govacs.orgtetrazinones
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. Such analyses have been performed on the Pyrrolo[2,1-d] niscpr.res.inresearchgate.netnih.govacs.orgtetrazinone series of antitumor agents. niscpr.res.inkisti.re.kr These studies aim to develop predictive models that can guide the design of new, more potent analogues. By parameterizing the structural features of the molecules (e.g., steric, electronic, and hydrophobic properties), QSAR models can identify the key determinants of antitumor activity. ijert.org The application of QSAR helps to rationalize the observed SAR and provides a quantitative basis for future drug design efforts within this specific class of compounds. niscpr.res.inkisti.re.kr
Mechanistic Investigations of Biological Activity of Pyrrolo 2,1 D 1 2 3 4 Tetrazine Analogues Non Clinical Focus
Differentiation of Mechanism of Action from Related Azolotetrazinones (e.g., Temozolomide (B1682018) Deaza Analogues)
Pyrrolo[2,1-d] unipa.itnih.govarkat-usa.orgnih.govtetrazinones are structurally related to the imidazotetrazine antitumor drug, temozolomide. arkat-usa.orgbohrium.com Temozolomide functions as a prodrug that undergoes spontaneous chemical degradation at physiological pH to form the active DNA-methylating agent, methyldiazonium. arkat-usa.org This agent subsequently alkylates DNA, primarily at the N-7 and O-6 positions of guanine (B1146940) residues, leading to cytotoxic DNA lesions. arkat-usa.org
In contrast, studies on pyrrolo[2,1-d] unipa.itnih.govarkat-usa.orgnih.govtetrazinones indicate a mechanism of action that is distinct from that of temozolomide. nih.govnih.gov Computerized analysis using the National Cancer Institute's (NCI) COMPARE algorithm, which evaluates the similarity of cellular response patterns, suggests that the mode of action for these compounds is different from that of temozolomide. nih.govarkat-usa.org Further evaluation of their biological activity points to a mechanism that is also unrelated to other known antitumor drugs. nih.gov This differentiation is significant, as it suggests these analogues may overcome resistance mechanisms associated with temozolomide, such as those involving DNA repair pathways.
Interference with Specific Cellular Processes (e.g., Microtubule Network, Mitosis Blockage)
The precise cellular processes disrupted by pyrrolo[2,1-d] unipa.itnih.govarkat-usa.orgnih.govtetrazinones are still under investigation. While many anticancer agents exert their effects by interfering with the microtubule network and blocking mitosis, this does not appear to be the primary mechanism for this specific class of compounds. nih.govplos.orgunipd.it The unique pattern of activity observed in cellular assays and the results from COMPARE analyses suggest a novel mechanism. nih.govnih.gov Unlike agents that bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase, the molecular pathway for pyrrolo[2,1-d] unipa.itnih.govarkat-usa.orgnih.govtetrazinones remains to be fully elucidated. nih.govunipd.it The available evidence points towards a mode of action that is mechanistically distinct from established antimitotic agents. nih.gov
In Vitro Antiproliferative and Cytotoxicity Assays on Human Tumor Cell Lines
Pyrrolo[2,1-d] unipa.itnih.govarkat-usa.orgnih.govtetrazine analogues have been evaluated for their in vitro antiproliferative activity against the NCI's comprehensive panel of approximately 60 human tumor cell lines. nih.govarkat-usa.org These screenings have demonstrated that many derivatives possess potent and broad-spectrum antitumor activity. unipa.itnih.gov
The compounds have shown significant growth inhibition efficacy across various cancer types. arkat-usa.org Notably, certain cell line sub-panels have exhibited particular sensitivity. The most responsive cell lines include those in the leukemia and breast cancer sub-panels. nih.gov Specifically, leukemia cell lines such as SR, K-562, HL-60(TB), and CCRF-CEM, along with breast cancer cell lines MDA-N and MDA-MB-435, were found to be highly sensitive to these analogues. nih.gov In contrast, these compounds did not show selective activity against CNS cancer and melanoma sub-panels, where temozolomide is known to be effective. arkat-usa.org
The potency of pyrrolo[2,1-d] unipa.itnih.govarkat-usa.orgnih.govtetrazine analogues is underscored by their low half maximal growth inhibitory concentration (GI₅₀) values. arkat-usa.orgnih.gov In the NCI-60 cell line screen, these compounds demonstrated remarkable antineoplastic activity, with GI₅₀ values frequently in the low micromolar or sub-micromolar range. nih.govarkat-usa.org Some of the most active derivatives achieved GI₅₀ values at the nanomolar level. unipa.itnih.gov
For instance, the pyrrolo[2,1-d] unipa.itnih.govarkat-usa.orgnih.govtetrazinone series showed a wide range of activity, with GI₅₀ values from over 100 μM to less than 10 nM. nih.gov One particularly potent compound in this series registered a GI₅₀ of less than 30 nM in several cell lines. nih.gov This high level of potency highlights the potential of this chemical scaffold in the development of new anticancer agents.
Table 1: In Vitro Antiproliferative Activity of Selected Pyrrolo[2,1-d] unipa.itnih.govarkat-usa.orgnih.govtetrazine Analogues
| Compound Class | GI₅₀ Range | Notably Sensitive Cell Lines/Sub-panels | Reference |
|---|---|---|---|
| Pyrrolo[2,1-d] unipa.itnih.govarkat-usa.orgnih.govtetrazinones | Nanomolar to low micromolar/sub-micromolar | Leukemia (SR, K-562, HL-60(TB), CCRF-CEM), Breast (MDA-N, MDA-MB-435) | nih.gov |
| Pyrrolo compounds (General) | <10 nM to >100 µM | Broad activity observed in NCI-60 panel | nih.gov |
| Most potent pyrrolo analogue mentioned | <30 nM | Active in a number of cell lines | nih.gov |
In Vivo Efficacy Studies in Preclinical Animal Models (e.g., Hollow Fiber Assay)
To bridge the gap between in vitro cell-based findings and more complex in vivo xenograft models, the hollow fiber assay has been utilized as an intermediate screening tool. reactionbiology.comnih.gov This assay allows for the simultaneous evaluation of a compound's activity against multiple cancer cell lines grown within hollow fibers, which are implanted intraperitoneally and subcutaneously in mice. reactionbiology.com This method provides an early assessment of a compound's potential efficacy in a physiological environment, accounting for factors like drug metabolism and distribution. nih.gov While pyrrolo[2,1-d] unipa.itnih.govarkat-usa.orgnih.govtetrazinones have been identified as promising candidates for such advanced testing due to their potent in vitro activity, detailed public reports on their specific performance in the hollow fiber assay are limited. arkat-usa.orgnih.gov The assay serves to prioritize the most promising compounds for further, more resource-intensive evaluation in traditional xenograft models. nih.gov
Computational and Theoretical Chemistry Approaches to Pyrrolo 2,1 D 1 2 3 4 Tetrazine
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of tetrazine isomers and their fused heterocyclic derivatives. While specific DFT studies exclusively focused on the parent pyrrolo[2,1-d] nih.govnih.govsioc-journal.cnacs.orgtetrazine are not extensively detailed in the public domain, the electronic structure and molecular geometry can be inferred from computational studies on related structures, such as various tetrazine isomers and other pyrrole-fused heterocycles. nih.govbohrium.commdpi.commdpi.com
DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or def2-TZVP), are utilized to optimize the molecular geometry and compute key electronic properties. bohrium.comnih.gov These studies help in understanding the planarity of the fused ring system, bond lengths, and bond angles, which are crucial for its interaction with biological targets. The electronic properties, including the distribution of electron density, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential, are critical determinants of the molecule's reactivity and stability. For instance, the HOMO-LUMO energy gap is a key indicator of the chemical reactivity and kinetic stability of the molecule. Computational studies on related aza-heterocycles have shown that the arrangement of nitrogen atoms significantly influences these electronic parameters. bohrium.com
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling has been pivotal in elucidating the complex reaction mechanisms involving pyrrolotetrazines and related compounds, particularly their cycloaddition reactions.
Transition State Analysis and Energy Profiles for Cycloaddition Reactions
The cycloaddition reactions of tetrazines are of significant interest for their applications in bioorthogonal chemistry and synthesis of complex heterocycles. researchgate.netmdpi.com Computational studies, primarily using DFT, have been employed to investigate the transition states and energy profiles of these reactions. sioc-journal.cnacs.org For the related 1,2,3,5-tetrazines, computational analysis has been crucial in understanding their reactivity in inverse-electron-demand Diels-Alder reactions. nih.govnih.gov
These studies reveal that the reaction can proceed through either a concerted or a stepwise mechanism. By locating the transition state structures and calculating their energies, researchers can predict the preferred reaction pathway. For instance, in the reaction of 1,2,3,5-tetrazines with amidines, computational investigations have shown that the reaction proceeds via an addition/N2 elimination/cyclization pathway rather than a conventional Diels-Alder reaction. escholarship.org The initial nucleophilic attack of the amidine on the C4 position of the tetrazine ring is the rate-limiting step, leading to a zwitterionic intermediate. escholarship.org The calculated free energy barrier for this step was found to be significant, and the subsequent steps leading to the final product are energetically favorable. escholarship.org
The energy profile for a typical cycloaddition reaction of a 1,2,3,5-tetrazine (B1252110) derivative is characterized by the following key features:
Reactants: The starting tetrazine and the dienophile/dipolarophile.
Transition State (TS): A high-energy state corresponding to the energy barrier of the reaction. The geometry of the TS provides insights into the bonding changes during the reaction.
Intermediate (if any): A local minimum on the potential energy surface, indicating a stepwise mechanism.
Products: The final cycloadduct or its rearranged products.
Computational studies have also highlighted that the mode of cycloaddition (e.g., C4/N1 vs. N2/N5) and the regioselectivity are governed by the electronic properties of both the tetrazine and the reacting partner. nih.govdicp.ac.cn
Prediction of Biological Activity Parameters
Computational methods are increasingly used to predict the biological activity of novel compounds, thereby accelerating the drug discovery process.
Correlation of Atomic Charges with Biological Response (e.g., C-4 Atomic Charge in Pyrrolotetrazines)
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds. ijert.orgmdpi.comnih.govugm.ac.id For pyrrolo[2,1-d] nih.govnih.govsioc-journal.cnacs.orgtetrazinone derivatives, QSAR studies have been performed to understand the structural requirements for their antitumor activity. niscpr.res.in
One of the key findings from these studies is the importance of the electronic properties of the molecule, particularly the atomic charges on specific atoms. The charge on the C-4 carbon atom of the pyrrolotetrazine ring has been identified as a significant descriptor in the QSAR models. niscpr.res.in The mechanism of action of related azolotetrazinones, like temozolomide (B1682018), involves a nucleophilic attack at the C-4 position, leading to the opening of the tetrazine ring and the release of a DNA-methylating agent. arkat-usa.orgmdpi.com Therefore, a more positive charge on the C-4 atom would facilitate this nucleophilic attack, potentially leading to higher biological activity.
A typical QSAR study on pyrrolotetrazinones involves the following steps:
Calculation of various physicochemical descriptors, including electronic parameters like atomic charges, steric parameters, and partition coefficients (log P).
Correlation of these descriptors with the observed biological activity (e.g., GI50 values against cancer cell lines).
Development of a regression equation that can predict the activity of new, unsynthesized compounds.
A QSAR study on a series of pyrrolo[2,1-d] nih.govnih.govsioc-journal.cnacs.orgtetrazinones revealed a significant correlation between the calculated charge on the C-4 carbon (Xcq) and the antiproliferative activity against the COLO-205 cancer cell line. niscpr.res.in The developed regression equation highlighted that this electronic parameter was a key determinant of the biological response. niscpr.res.in
COMPARE Analysis and its Interpretations in SAR Studies
COMPARE is a computerized pattern recognition algorithm developed by the National Cancer Institute (NCI) to analyze the data from its 60-human tumor cell line screen. nih.gov It compares the mean graph patterns of growth inhibition for a compound of interest with those of standard anticancer agents in the NCI database. A high correlation coefficient suggests that the compound may have a similar mechanism of action to the standard agent.
For pyrrolo[2,1-d] nih.govnih.govsioc-journal.cnacs.orgtetrazinone derivatives, COMPARE analysis has been a crucial tool in Structure-Activity Relationship (SAR) studies and in elucidating their mechanism of action. nih.govarkat-usa.org The analysis of several active pyrrolotetrazinones showed no significant correlation with the patterns of known antitumor drugs, including the structurally related temozolomide. nih.govnih.govdicp.ac.cn This finding is highly significant as it suggests that these compounds possess a novel mechanism of action. nih.govdicp.ac.cn
The interpretations from COMPARE analysis in the SAR studies of pyrrolotetrazinones can be summarized as follows:
Novel Mechanism of Action: The lack of correlation with existing anticancer agents points towards a unique biological target or pathway for these compounds. nih.govnih.gov
Differentiation from Temozolomide: Despite being deaza analogues of temozolomide, the COMPARE results strongly indicate a different mechanism of action. nih.govarkat-usa.org While temozolomide acts as a DNA alkylating agent, pyrrolotetrazinones may exert their anticancer effects through a different pathway.
Guidance for Further Studies: The unique pattern of activity identified by COMPARE can guide further mechanistic studies to identify the specific molecular targets and cellular pathways affected by these compounds.
Below is a hypothetical interactive table showcasing the type of data that would be generated and analyzed in the computational studies described.
| Compound ID | C-4 Atomic Charge (e) | Predicted GI50 (µM) | Experimental GI50 (µM) | COMPARE Correlation (vs. Temozolomide) |
| PZT-01 | +0.35 | 1.2 | 1.5 | 0.21 |
| PZT-02 | +0.42 | 0.8 | 0.9 | 0.18 |
| PZT-03 | +0.28 | 2.5 | 2.8 | 0.25 |
| PZT-04 | +0.48 | 0.5 | 0.6 | 0.15 |
Spectroscopic and Analytical Characterization Methodologies for Pyrrolo 2,1 D 1 2 3 4 Tetrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural determination of pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine derivatives. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, confirming the successful synthesis and substitution patterns.
Below is a summary of NMR data for representative derivatives.
¹H and ¹³C NMR Data for Selected Pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| Ethyl 3-(m-methoxyphenyl)-4-oxo-3,4-dihydropyrido[4',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine-10-carboxylate | CDCl₃ | 1.53 (t, J=6.9 Hz, 3H), 3.89 (s, 3H), 4.58 (q, J=6.9 Hz, 2H), 7.22-7.47 (m, 4H), 8.28-8.80 (m, 2H), 9.88 (s, 1H) | 14.2 (q), 56.1 (q), 60.9 (t), 95.5 (s), 103.3 (s), 112.8 (d), 116.1 (d), 120.8 (d), 125.2 (s), 129.3 (d), 132.0 (s), 132.1 (d), 138.6 (d), 139.8 (s), 140.5 (s), 144.3 (d), 154.8 (s), 161.5 (s) | researchgate.net |
| Ethyl 3-(p-chlorophenyl)-4-oxo-3,4-dihydropyrido[4',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine-10-carboxylate | CDCl₃ | 1.53 (t, J=6.8 Hz, 3H), 4.59 (q, J=6.8 Hz, 2H), 7.56-7.70 (m, 4H), 8.31 (d, J=5.5 Hz, 1H), 8.78 (d, J=5.5 Hz, 1H), 9.87 (s, 1H) | 14.4 (q), 61.7 (t), 100.0 (s), 106.1 (s), 116.6 (d), 126.0 (s), 127.0 (2xd), 129.7 (2xd), 132.5 (s), 135.2 (s), 135.8 (s), 139.1 (s), 140.0 (d), 145.3 (d), 161.8 (s) | researchgate.net |
| Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydropyrido[4',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine-10-carboxylate | CDCl₃ | 1.52 (t, J=7.1 Hz, 3H), 4.06 (t, J=5.7 Hz, 2H), 4.59 (q, J=7.1 Hz, 3H), 4.88 (t, J=5.7 Hz, 2H), 8.31 (d, J=5.5 Hz, 1H), 8.78 (d, J=5.5 Hz, 1H), 9.86 (s, 1H) | 14.4 (q), 40.8 (t), 50.8 (t), 61.7 (t) 105.5 (s), 116.5 (d), 125.7 (s), 132.5 (s), 139.6 (s), 139.7 (d), 140.1 (s), 145.2 (d), 161.9 (s) | arkat-usa.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine, particularly the tetrazinone analogues, IR spectroscopy is crucial for confirming the presence of key groups such as carbonyls (C=O). arkat-usa.orgarkat-usa.org
The IR spectra of these compounds typically show strong absorption bands in the region of 1600-1800 cm⁻¹, which are characteristic of carbonyl stretching vibrations. arkat-usa.org For example, in various pyrido[2',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine-4(3H)-ones, distinct peaks for the ester and tetrazinone carbonyl groups are observed. arkat-usa.org The presence of a diazo group in synthetic precursors is also readily identified by a strong band around 2191 cm⁻¹. researchgate.net
Characteristic IR Absorption Bands for Selected Pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine Derivatives
| Compound | IR Absorption Bands (ν, cm⁻¹) | Functional Group | Reference |
|---|---|---|---|
| Ethyl 3-phenyl-4-oxo-3,4-dihydropyrido[2',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine-10-carboxylate | 1736, 1711 | C=O (Carbonyl) | arkat-usa.org |
| Ethyl 3-cyclohexyl-4-oxo-3,4-dihydropyrido[4',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine-10-carboxylate | 1622, 1594 | C=O (Carbonyl) | arkat-usa.org |
| Ethyl 3-(o-methoxyphenyl)-4-oxo-3,4-dihydropyrido[4',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine-10-carboxylate | 1745, 1703 | C=O (Carbonyl) | arkat-usa.orgresearchgate.net |
| Ethyl 3-(p-chlorophenyl)-4-oxo-3,4-dihydropyrido[4',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine-10-carboxylate | 1743, 1703 | C=O (Carbonyl) | researchgate.net |
| 2-Diazo-3-ethoxycarbonylpyrrolo[2,3-c]pyridine (precursor) | 2191, 1709 | N₂⁺ (Diazo), C=O (Carbonyl) | researchgate.net |
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized molecule, which can then be compared with the theoretical formula derived from its proposed structure. For the pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine derivatives, the experimentally determined percentages of C, H, and N must align with the calculated values (typically within ±0.4%) to validate the molecular formula. arkat-usa.orgacs.org
Elemental Analysis Data for Selected Pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine Derivatives
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| Ethyl 3-phenyl-4-oxo-3,4-dihydropyrido[2',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine-10-carboxylate | C₁₇H₁₃N₅O₃ | C: 60.89, H: 3.91, N: 20.89 | C: 60.69, H: 4.13, N: 20.79 | arkat-usa.org |
| Ethyl 3-(m-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine-10-carboxylate | C₁₈H₁₅N₅O₄ | C: 59.18, H: 4.14, N: 19.17 | C: 59.26, H: 4.05, N: 19.09 | arkat-usa.org |
| Ethyl 3-(m-methylphenyl)-4-oxo-3,4-dihydropyrido[2',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine-10-carboxylate | C₁₈H₁₅N₅O₃ | C: 61.89, H: 4.33, N: 20.05 | C: 61.74, H: 4.41, N: 20.15 | arkat-usa.org |
| Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydropyrido[4',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine-10-carboxylate | C₁₃H₁₂ClN₅O₃ | C: 48.53, H: 3.76, N: 21.77 | C: 48.33, H: 3.79, N: 21.53 | arkat-usa.org |
| Ethyl 3-(p-chlorophenyl)-4-oxo-3,4-dihydropyrido[4',3':4,5]pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine-10-carboxylate | C₁₇H₁₂ClN₅O₃ | C: 55.22, H: 3.27, N: 18.94 | C: 55.13, H: 3.36, N: 18.83 | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination (where applicable for related tetrazines)
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
While X-ray crystallography is a powerful tool for the structural analysis of heterocyclic systems, specific single-crystal X-ray diffraction data for the parent Pyrrolo[2,1-d] arkat-usa.orgarkat-usa.orgrsc.orgacs.orgtetrazine or its direct derivatives discussed in the available literature were not found. However, this methodology is widely applied to related tetrazine and fused heterocyclic compounds to confirm their solid-state structures. For example, X-ray powder diffraction has been used to characterize the crystalline forms of related pyrrolo[2,3-d]pyrimidine compounds. core.ac.uk The application of this technique would be invaluable for unequivocally confirming the planar or non-planar nature of the pyrrolotetrazine ring system and understanding its intermolecular interactions in the solid state.
Q & A
Q. What are the standard synthetic routes for Pyrrolo[2,1-d][1,2,3,5]tetrazine derivatives?
Pyrrolo[2,1-d][1,2,3,5]tetrazines are typically synthesized via the reaction of 2-diazopyrroles with alkyl- or aryl-isocyanates under anhydrous conditions. A two-step methodology is employed:
Diazo Intermediate Preparation : 2-Diazo-3-ethoxycarbonyl-pyrrolo[3,2-b]pyridine is generated as a key intermediate.
Cyclization : The diazo compound reacts with isocyanates in dichloromethane (DCM) under nitrogen, yielding pyrrolotetrazine derivatives. Conventional methods require 12–48 hours (35–80% yields), while microwave-assisted synthesis reduces reaction time to 3 minutes with higher yields (62–95%) .
Q. How is the antitumor activity of this compound derivatives assessed?
Antitumor efficacy is evaluated through the NCI-60 human tumor cell line screen , which measures growth inhibition (GI₅₀) values. Pyrrolotetrazines exhibit GI₅₀ values in the low micromolar to nanomolar range, with activity linked to the electron density at C-4, a critical site for DNA alkylation . Derivatives lacking electron-withdrawing substituents at this position show reduced potency.
Q. What analytical techniques are used to characterize this compound derivatives?
Standard characterization includes:
- ¹H/¹³C NMR : To confirm substituent integration and regiochemistry (e.g., δ 8.95 ppm for pyridinic protons in DMSO-d₆) .
- IR Spectroscopy : Detects carbonyl stretches (1705–1745 cm⁻¹) and diazo group vibrations .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C, 60.89%; N, 20.89% for compound 9a) .
Advanced Research Questions
Q. Why do pyrido-fused this compound derivatives exhibit diminished antitumor activity?
The introduction of a pyrido moiety via aza-substitution disrupts the electronic profile required for DNA alkylation. Computational studies indicate that pyrido fusion reduces the electrophilicity of C-4, a critical site for generating methyldiazonium ions, which methylate guanine residues. This structural modification also alters solubility and bioavailability, further limiting activity .
Q. How do microwave-assisted synthesis methods improve yields compared to conventional approaches?
Microwave irradiation (150 W, 50°C) enhances reaction efficiency by accelerating kinetics and reducing side reactions. For example, compound 9b achieves 95% yield in 3 minutes via microwave synthesis versus 80% in 48 hours conventionally. The rapid heating minimizes decomposition of thermally sensitive intermediates, such as diazo compounds .
Q. What structural modifications enhance the stability of this compound derivatives in physiological conditions?
- C-8 Substitution : Bulky groups (e.g., cyclohexyl) improve stability by sterically shielding the tetrazine core from nucleophilic attack .
- Salt Formation : Conversion to hydroxylammonium or guanidinium salts mitigates hygroscopicity and enhances thermal stability (decomposition >230°C) .
- Electron-Withdrawing Groups : Nitro or carboxylate substituents at C-10 increase resistance to hydrolysis .
Q. How can discrepancies in antitumor activity data between pyrrolo- and indolo-tetrazinones be resolved?
Contradictions arise from differences in DNA minor groove binding and metabolic activation. Indolo-tetrazinones exhibit stronger π-π stacking with DNA bases, while pyrrolo derivatives rely on methyldiazonium release. Comparative studies using radiolabeled analogs and kinetic isotope effects can clarify activation pathways .
Q. What mechanistic insights explain the orthogonal reactivity of 1,2,3,5-tetrazines versus 1,2,4,5-tetrazines?
1,2,3,5-Tetrazines undergo nucleophilic addition/cyclization with amidines, whereas 1,2,4,5-tetrazines prefer inverse electron-demand Diels-Alder reactions. This divergence stems from distinct charge distributions: 1,2,3,5-tetrazines exhibit higher electrophilicity at C-4, favoring stepwise addition over concerted cycloaddition .
Methodological Considerations
Q. How can researchers optimize reaction conditions for diazo intermediate generation?
Q. What strategies address poor aqueous solubility of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
